1-(cyclohexyl)methyl-5''-O-tritylinosine
Description
1-(Cyclohexyl)methyl-5''-O-tritylinosine is a chemically modified nucleoside derivative characterized by two structural motifs: (1) a cyclohexylmethyl group attached to the N1 position of the inosine base and (2) a trityl (triphenylmethyl) group protecting the 5''-hydroxyl of the ribose moiety. The trityl group enhances lipophilicity and stability, which is critical for applications in medicinal chemistry, particularly in enzyme inhibition studies .
Properties
Molecular Formula |
C36H38N4O5 |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C36H38N4O5/c41-31-29(22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28)45-35(32(31)42)40-24-37-30-33(40)38-23-39(34(30)43)21-25-13-5-1-6-14-25/h2-4,7-12,15-20,23-25,29,31-32,35,41-42H,1,5-6,13-14,21-22H2/t29-,31-,32-,35-/m1/s1 |
InChI Key |
CFSSQQKSMHGUJB-QSYCCZFCSA-N |
Isomeric SMILES |
C1CCC(CC1)CN2C=NC3=C(C2=O)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Canonical SMILES |
C1CCC(CC1)CN2C=NC3=C(C2=O)N=CN3C4C(C(C(O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(cyclohexyl)methyl-5’-O-tritylinosine involves multiple steps, starting with the protection of the inosine base. The trityl group is introduced at the 5’-O position using trityl chloride in the presence of a base such as pyridine. The cyclohexylmethyl group is then attached to the inosine base through a nucleophilic substitution reaction, typically using cyclohexylmethyl bromide in the presence of a strong base like sodium hydride .
Chemical Reactions Analysis
1-(Cyclohexyl)methyl-5’-O-tritylinosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(Cyclohexyl)methyl-5’-O-tritylinosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside derivatives and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(cyclohexyl)methyl-5’-O-tritylinosine involves its interaction with thymidine phosphorylase. The compound acts as an allosteric inhibitor, binding to a site on the enzyme that is distinct from the active site. This binding induces conformational changes in the enzyme, reducing its catalytic activity and thereby inhibiting the conversion of thymidine to thymine and deoxyribose-1-phosphate . This inhibition can lead to reduced nucleotide synthesis and impaired DNA replication in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Di-O-Tritylinosine Derivatives
Compounds such as 3',5'-di-O-tritylinosine and 2',5'-di-O-tritylinosine share the trityl-protected ribose motif but differ in substitution patterns (Table 1). While the target compound has a single trityl group at the 5''-position, di-O-tritylated analogs exhibit reduced solubility and altered binding kinetics due to increased steric hindrance. For example:
- 3',5'-di-O-tritylinosine (C48H41N4O5) shows a molecular ion peak at m/z 753.3071 (HRMS), identical to 2',5'-di-O-tritylinosine, but their distinct trityl placements lead to divergent enzymatic inhibition profiles .
- The absence of a cyclohexylmethyl group in these analogs reduces their selectivity for sterically sensitive targets like thymidine phosphorylase (TP) .
5'-O-Tritylinosine
The parent compound 5'-O-tritylinosine (lacking the cyclohexylmethyl group) is a non-competitive inhibitor of human thymidine phosphorylase (TP), with Asp-203 identified as a critical residue for binding . Comparative studies suggest:
- Conversely, the cyclohexylmethyl group could enhance affinity for hydrophobic binding pockets in other targets, such as LIM kinases (LIMK1/LIMK2) .
Cyclohexyl-Linked Inhibitors
Evidence from LIMK inhibitors highlights the role of cyclohexyl stereochemistry in selectivity (Table 2):
- Compounds with (R,R)-1,2-cyclohexyl linkers (e.g., 25, 26 ) show >10-fold selectivity for LIMK1 over LIMK2, whereas (S,S)-configured analogs (e.g., 23, 24 ) favor LIMK2 .
- While 1-(cyclohexyl)methyl-5''-O-tritylinosine’s stereochemistry is unspecified, its cyclohexylmethyl group may impose similar conformational constraints, influencing target bias.
Thiourea Derivatives with Cyclohexyl Substituents
Perfluorophenyl thioureas (e.g., 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea) demonstrate that cyclohexyl groups paired with electron-withdrawing substituents enhance metabolic stability . This contrasts with the target compound’s trityl-ribose system, which prioritizes steric protection over electronic effects.
Data Tables
Table 1: Structural and Functional Comparison of Tritylated Inosine Derivatives
Table 2: Impact of Cyclohexyl Stereochemistry on LIMK Inhibition
| Compound (Configuration) | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Selectivity (LIMK1/LIMK2) |
|---|---|---|---|
| (R,R)-1,2-Cyclohexyl (25) | 15 | >1000 | >66-fold |
| (S,S)-1,2-Cyclohexyl (23) | 120 | 80 | 0.67-fold |
Key Findings and Implications
Trityl Positioning : The 5''-O-trityl group in the target compound likely improves metabolic stability compared to di-O-tritylated analogs but may reduce solubility .
Cyclohexylmethyl vs. Cyclohexyl Linkers : Unlike LIMK inhibitors with rigid linkers, the cyclohexylmethyl group in the target compound may enhance hydrophobic interactions without enforcing strict stereochemical bias .
Enzyme Inhibition: The absence of Asp-203 interaction data for 1-(cyclohexyl)methyl-5''-O-tritylinosine suggests its mechanism may diverge from 5'-O-tritylinosine, warranting further kinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
